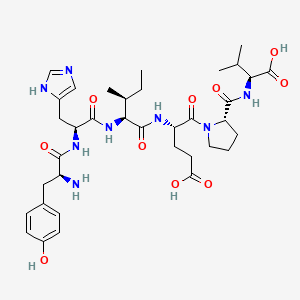
Eupenicisirenin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupenicisirenin C is a sirenin derivative isolated from marine fungus Penicillium species SCSIO 41410. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes (cGAS-STING) pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eupenicisirenin C is primarily obtained through the fermentation of the marine fungus Penicillium species SCSIO 41410. The fermentation process involves cultivating the fungus in a suitable medium under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, nutrient concentration, and aeration. Post-fermentation, large-scale extraction and purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Eupenicisirenin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of derivatives with different properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Eupenicisirenin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of sirenin derivatives.
Biology: Investigated for its role in modulating cellular pathways, particularly those involved in inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating diseases such as osteoporosis and inflammatory disorders due to its ability to inhibit NF-κB and cGAS-STING pathways
Mecanismo De Acción
Eupenicisirenin C exerts its effects by inhibiting the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. It also suppresses the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of innate immune responses. By targeting these pathways, this compound can effectively reduce inflammation and inhibit the differentiation of osteoclasts, making it a promising candidate for treating osteoporosis and other inflammatory conditions .
Comparación Con Compuestos Similares
Penicisteck Acid F: Another compound derived from marine fungi with potent NF-κB inhibitory activity.
Tanzawaic Acid Derivatives: Compounds with similar biological activities, particularly in inhibiting osteoclastogenesis
Uniqueness: Eupenicisirenin C stands out due to its unique cyclopropane moiety, which is rare among sirenin derivatives. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1 |
Clave InChI |
FVAXAFUDRXJYBC-OPQQBVKSSA-N |
SMILES isomérico |
C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC |
SMILES canónico |
CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
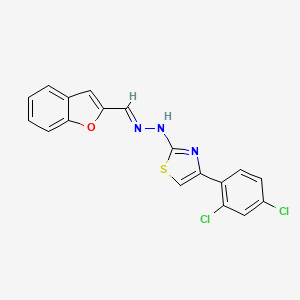
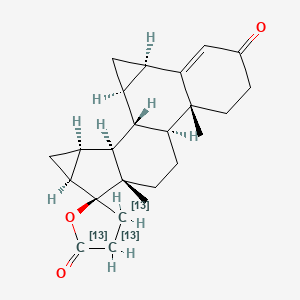
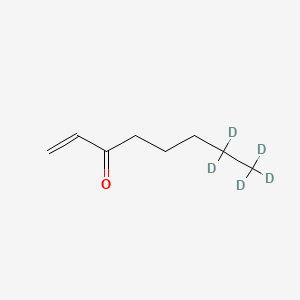
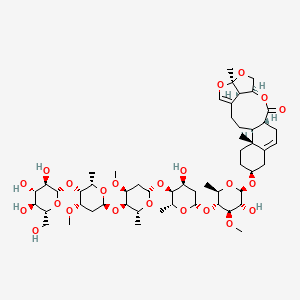
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
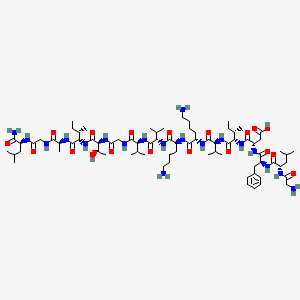
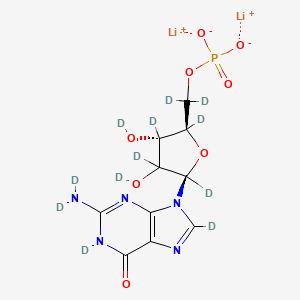



![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
